molecular formula C8H10ClN3O B2652790 (R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1083089-94-4

(R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2652790
CAS No.: 1083089-94-4
M. Wt: 199.64
InChI Key: DLZHVZSXNBBQKW-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C8H10ClN3O and its molecular weight is 199.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound (R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol is involved in the synthesis of various derivatives with potential biological activities. For instance, its structural framework is utilized in the synthesis of coumarin derivatives, showcasing its role in generating compounds with antimicrobial activity (Al-Haiza, Mostafa, & El-kady, 2003). Additionally, its analogs have been studied for antiviral properties against a range of viruses, indicating the compound's importance in the development of antiviral agents (Bergstrom et al., 1984).

Molecular Structure Studies

The pyrrolidin-3-ol derivative contributes to research focused on the molecular structure and recognition processes important for drug action. Studies on the tautomerism, twinning, and disorder in related pyrimidine compounds help in understanding how molecular recognition affects pharmaceutical functionality (Rajam et al., 2017).

Nucleoside Analog Synthesis

This compound is also pivotal in the synthesis of nucleoside analogs, illustrating its contribution to the development of novel therapeutic agents. For example, 1′-aza-C-nucleosides are synthesized by integrating pyrimidine bases with this compound, highlighting its utility in medicinal chemistry and drug design (Filichev & Pedersen, 2001).

Development of Fluorescent Probes

The structural motif of this compound is instrumental in developing fluorescent probes for RNA structure and dynamics studies. Analogous compounds have been utilized to create probes that selectively excite in the presence of natural nucleosides, facilitating research in RNA function and interaction (Tinsley & Walter, 2006).

Plant Growth and Antitumor Activity

In agricultural and pharmaceutical contexts, derivatives of this compound have been explored for their potential as plant growth regulators and antitumor agents. Research into these areas underscores the compound's versatility and significance in both enhancing agricultural productivity and contributing to cancer treatment strategies (Grossmann, 1990), (Liu et al., 2015).

Properties

IUPAC Name

(3R)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-8-10-3-1-7(11-8)12-4-2-6(13)5-12/h1,3,6,13H,2,4-5H2/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZHVZSXNBBQKW-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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